molecular formula C30H35ClO11 B2365441 D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate CAS No. 461432-28-0

D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate

Cat. No. B2365441
M. Wt: 607.05
InChI Key: MBPMRVCKHDMVOU-MPUKMYDRSA-N
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Description

D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate is a useful research compound. Its molecular formula is C30H35ClO11 and its molecular weight is 607.05. The purity is usually 95%.
BenchChem offers high-quality D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectral Analysis

  • Specific Spectral Assignments: Methyl β-D-glucopyranoside tetraacetates, including variants of D-Glucopyranoside, exhibit distinct acetoxyl-group signals in proton magnetic resonance spectra. This allows for precise spectral characterization and analysis of such compounds (Horton & Lauterbach, 1975).

Enzymatic Inhibition Studies

  • Enzyme-Activated Inhibition: 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, derived from similar tetraacetate compounds, acts as an effective irreversible inhibitor of yeast α-glucosidase. This highlights its potential in studying enzyme inhibition mechanisms (Briggs, Haines & Taylor, 1992).

Synthesis of Sugar Derivatives

  • Synthesis of L-gulose and L-galactose: Derivatives of D-glucopyranoside tetraacetates have been utilized in the synthesis of rare sugars like L-gulose and L-galactose, demonstrating their role in complex sugar synthesis (Santoyo González & Baer, 1990).

Carbohydrate-Protein Interaction Studies

  • Studying Carbohydrate-Protein Interactions: Modified oligosaccharides derived from D-glucopyranoside tetraacetates, such as Methyl 4-O-(4-alpha-D-glucopyranosyloxy-4-methoxybutyl)-alpha-D-glucopyranoside, are used to investigate interactions between carbohydrates and multisite proteins (Jegge & Lehmann, 1984).

NMR Spectroscopy in Structural Analysis

  • 13C NMR Spectroscopy: The structural analysis of β-D-glucopyranosides, including their tetraacetates, via 13C NMR spectroscopy provides valuable insights into the glucosidation shifts of these compounds (Horibe, Seo, Yoshimura & Tori, 1984).

Stereochemical Studies

  • Stereochemical Analysis: Studies on derivatives of D-glucose, including 6-deuterio-D-glucose tetraacetates, contribute to understanding the stereochemical disposition of groups in sugar molecules (Gagnaire, Horton & Taravel, 1973).

Carbohydrate Chemistry

  • Synthetic Chemistry Applications: Research on D-glucopyranoside tetraacetates has led to novel synthetic routes and methodologies in carbohydrate chemistry, providing new avenues for the synthesis of complex sugar derivatives (Yuasa & Yuasa, 2004).

properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35ClO11/c1-7-37-24-11-8-21(9-12-24)14-22-15-23(10-13-25(22)31)30(36-6)29(41-20(5)35)28(40-19(4)34)27(39-18(3)33)26(42-30)16-38-17(2)32/h8-13,15,26-29H,7,14,16H2,1-6H3/t26-,27-,28+,29-,30?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPMRVCKHDMVOU-MPUKMYDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate

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